13,14-Dihydro-15-keto-20-ethyl-PGF2

Overview

Description

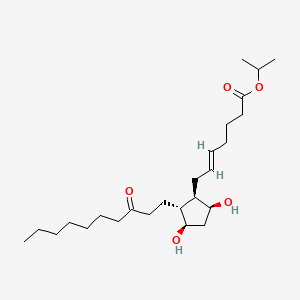

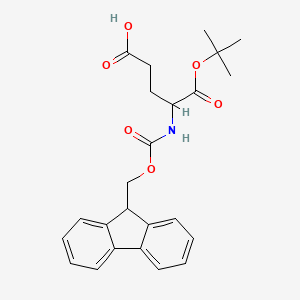

13,14-Dihydro-15-keto-20-ethyl-PGF2 is a useful research compound. Its molecular formula is C25H44O5 and its molecular weight is 424.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality 13,14-Dihydro-15-keto-20-ethyl-PGF2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 13,14-Dihydro-15-keto-20-ethyl-PGF2 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Chemistry : Yamashita et al. (1987) developed a method for separating 13,14-Dihydro-15-ketoprostaglandin (PG) F2 alpha from other prostaglandins using gas chromatography-mass spectrometry. This method enhances the detection of 13,14-dihydro-15-keto-PGF2 alpha in biological fluids, demonstrating its use in analytical chemistry applications (Yamashita et al., 1987).

Immunoassay Development : Peskar et al. (1974) focused on developing radioimmunoassays for prostaglandin metabolites, including 13,14-dihydro-15-keto-PgE2, which is important for understanding total prostaglandin release by tissues (Peskar et al., 1974).

Clinical Studies in Urogenital Tumors : Dunzendorfer et al. (1980) reported that serum levels of 13,14-Dihydro-15-keto-prostaglandin F2 alpha are elevated in patients with urogenital tumors compared to control groups, indicating its potential as a biomarker in oncology (Dunzendorfer et al., 1980).

Enzymatic Studies in Ovarian Enzymes : Research by Inazu et al. (1985) on enzymes in rat ovaries revealed that the enzyme converting 13,14-dihydro-15-keto-prostaglandin F2 alpha to 13,14-dihydroprostaglandin F2 alpha plays a role in the reproductive system (Inazu et al., 1985).

Study of Chemical Stability : Granström et al. (1980) investigated the chemical instability of 15-keto-13,14-dihydro-PGE2 and suggested alternative compounds for measurement due to its instability, which is important for accurate biochemical assays (Granström et al., 1980).

Reproductive Health Monitoring : Mishra and Prakash (2005) validated an enzymeimmunoassay for 13,14-dihydro-15-keto-PGF(2alpha) for monitoring reproductive health in postpartum buffaloes, demonstrating its application in veterinary medicine (Mishra & Prakash, 2005).

Bronchial Hyperresponsiveness Study : Yodonawa and Kurosawa (1994) explored the effects of 13,14-dihydro-15-keto-PGF2 alpha on bronchial smooth muscle in guinea pigs, contributing to the understanding of its role in respiratory conditions (Yodonawa & Kurosawa, 1994).

properties

IUPAC Name |

propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44O5/c1-4-5-6-7-10-13-20(26)16-17-22-21(23(27)18-24(22)28)14-11-8-9-12-15-25(29)30-19(2)3/h8,11,19,21-24,27-28H,4-7,9-10,12-18H2,1-3H3/b11-8+/t21-,22-,23+,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUPXHKCPIKWLR-IZYGNDRDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C/CCCC(=O)OC(C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9alpha,11alpha-dihydroxy-13,14-dihydro-15-oxo-20a,20b-dihomoprost-5Z-en-1-oic acid, isopropyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[(1-Ethoxy-1-oxidanylidene-pentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid; 2-methylpropan-2-amine](/img/structure/B7887347.png)

![Ethyl 3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B7887375.png)

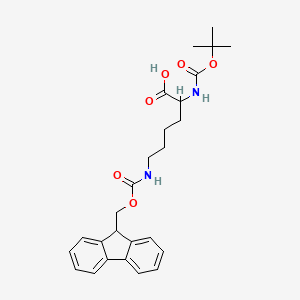

![2-{[(Tert-butoxy)carbonyl]amino}-3-[4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)phenyl]propanoic acid](/img/structure/B7887383.png)

![2-[2-[[(Phenylmethoxy)carbonyl]amino]-4-thiazolyl]-2-pentenedioic acid 5-(3-methyl-2-butenyl) ester](/img/structure/B7887391.png)

![3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde](/img/structure/B7887429.png)